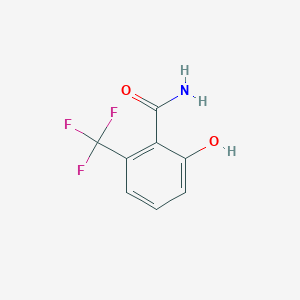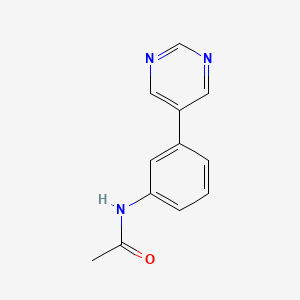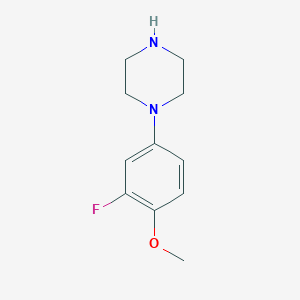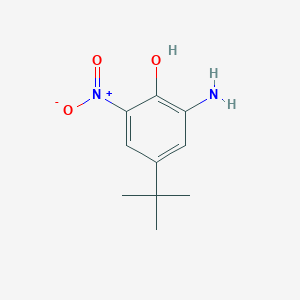
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the family of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitro group and a pyridinylmethyl group in its structure makes it a unique compound with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to the dopamine receptor D2, where it acts as an antagonist. This binding inhibits the receptor’s activity, which can lead to various pharmacological effects, such as antipsychotic activity . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
類似化合物との比較
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as:
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: Known for its potential as an anticancer agent.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Investigated for its cytotoxic effects on cancer cells.
N-Substituted isoindoline-1,3-dione derivatives: Studied for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate the dopamine receptor D2 and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
特性
CAS番号 |
152265-43-5 |
|---|---|
分子式 |
C14H9N3O4 |
分子量 |
283.24 g/mol |
IUPAC名 |
4-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9N3O4/c18-13-10-4-1-5-11(17(20)21)12(10)14(19)16(13)8-9-3-2-6-15-7-9/h1-7H,8H2 |
InChIキー |
XVBVPXQEMMWLKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-6-nitro-3H-imidazo[4,5-B]pyridine](/img/structure/B8776105.png)



![2-(1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8776127.png)


